Cas no 98437-24-2 (2-Benzofurylboronic acid)

2-Benzofurylboronic acid is a boronic acid derivative featuring a benzofuran scaffold, commonly employed as a versatile building block in Suzuki-Miyaura cross-coupling reactions. Its boronic acid functional group enables efficient carbon-carbon bond formation with aryl or vinyl halides, making it valuable in pharmaceutical and materials science research. The benzofuran moiety contributes to its stability and reactivity, particularly in constructing complex heterocyclic systems. This compound is typically used under mild conditions, offering compatibility with a range of substrates. Its crystalline solid form and moderate solubility in organic solvents facilitate handling and purification. Suitable for applications in medicinal chemistry and organic synthesis, it provides reliable performance in palladium-catalyzed transformations.
2-Benzofurylboronic acid structure
2-Benzofurylboronic acid structure
Product Name:2-Benzofurylboronic acid
CAS No:98437-24-2
MF:C8H7BO3
MW:161.950382471085
MDL:MFCD00236019
CID:61974
PubChem ID:2776266
Update Time:2025-06-11

2-Benzofurylboronic acid Chemical and Physical Properties

Names and Identifiers

    • Benzofuran-2-boronic acid
    • Benzo[b]furan-2-boronic acid
    • 1-Benzofuran-2-ylboronic acid
    • 2-Benzofuranylboronic acid
    • Benzofuran-2-boronic Acid (contains varying amounts of Anhydride)
    • 2-Benzofuranboronic Acid
    • Benzofuran-2-ylboronic acid
    • 2,3-Benzo[b]furan-2-boronic acid
    • 2-Benzofurylboronic acid
    • A902687
    • J-519693
    • 2-benzofuryl boronic acid
    • AB05334
    • AKOS004116250
    • DTXSID70379937
    • Benzofuran boronic acid
    • SY022298
    • InChI=1/C8H7BO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11
    • Boronic acid, 2-benzofuranyl-
    • BDBM26140
    • MFCD00236019
    • FT-0622680
    • 5-ETHYNYL-1-METHYL-1H-IMIDAZOLE97
    • AS-2627
    • 1-benzofuran 2-yl boronic acid
    • benzofurylboronic acid
    • AC-16300
    • A22954
    • 2-benzo[b]furanboronic acid
    • benzo[b]furan-2-ylboronic acid
    • CS-W004116
    • NCGC00092007-03
    • Phenylboronic acid, 21
    • 1-benzofuran-2-ylboranediol
    • Z1255383399
    • Benzo(b)furan-2-boronic acid
    • (1-benzofuran-2-yl)boronic acid
    • 1-benzofuran-2-ylboronic acid, 19
    • BP-12698
    • 2-benzofuraneboronic acid
    • CHEMBL143399
    • 2-benzofuranyl boronic acid
    • AMY7973
    • HY-W004116
    • NCGC00092007-01
    • 2-benzofuran boronic acid
    • PKRRNTJIHGOMRC-UHFFFAOYSA-N
    • 98437-24-2
    • BENZOFURAN-2-YL-2-BORONIC ACID
    • AC-30995
    • benzofuran-2-ylboronic acid;2-Benzofuranboronic Acid
    • NCGC00092007-02
    • SCHEMBL147973
    • benzo[b]furan-2-boronicacid
    • bezofuran boronic acid
    • B2978
    • Benzo[B]Furan2-Boronic Acid
    • EN300-212507
    • 2-benzofuran-boronic acid
    • BBL100481
    • DB-016107
    • STL554275
    • MDL: MFCD00236019
    • Inchi: 1S/C8H7BO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H
    • InChI Key: PKRRNTJIHGOMRC-UHFFFAOYSA-N
    • SMILES: O1C(B(O)O)=CC2C=CC=CC1=2
    • BRN: 1637889

Computed Properties

  • Exact Mass: 162.04900
  • Monoisotopic Mass: 162.049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 53.6A^2

Experimental Properties

  • Color/Form: Light orange powder
  • Density: 1.31
  • Melting Point: 135°C(lit.)
  • Boiling Point: 340.4℃ at 760 mmHg
  • Flash Point: 159.7±25.7 °C
  • Refractive Index: 1.618
  • Water Partition Coefficient: Soluble in water.
  • PSA: 53.60000
  • LogP: 0.11260
  • Solubility: Not determined

2-Benzofurylboronic acid Security Information

2-Benzofurylboronic acid Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Benzofurylboronic acid Suppliers

Shaanxi pure crystal photoelectric technology co. LTD
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(CAS:98437-24-2)benzofuran-2-ylboronic acid
Order Number:CJC025
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Monday, 4 August 2025 09:50
Price ($):price inquiry
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Additional information on 2-Benzofurylboronic acid

Recent Advances in the Application of 2-Benzofurylboronic Acid (CAS: 98437-24-2) in Chemical Biology and Pharmaceutical Research

2-Benzofurylboronic acid (CAS: 98437-24-2) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and reactivity properties. This boronic acid derivative, characterized by the benzofuran scaffold, has been increasingly utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. Recent studies have highlighted its potential in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's ability to form stable boronate complexes with diols also makes it valuable for sensor development and targeted drug delivery systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-benzofurylboronic acid derivatives as selective inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. The research team optimized the compound's structure to enhance both potency (IC50 = 3.2 nM) and selectivity (>100-fold against other kinases). Molecular docking studies revealed that the boronic acid moiety forms critical hydrogen bonds with the active site residues, while the benzofuran ring system contributes to favorable π-π stacking interactions. These findings suggest promising applications in hematological cancer therapeutics.

In antimicrobial research, 2-benzofurylboronic acid has shown remarkable potential against drug-resistant pathogens. A recent ACS Infectious Diseases publication reported novel benzofuran-boronic acid conjugates with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 1-2 μg/mL). The mechanism appears to involve inhibition of bacterial β-lactamase enzymes through boronate complex formation, effectively restoring the activity of conventional β-lactam antibiotics. This dual-action mechanism represents a significant advancement in combating antibiotic resistance.

The compound's utility extends to chemical biology applications, particularly in proteomics. Researchers have developed 2-benzofurylboronic acid-based probes for selective enrichment and identification of glycoproteins. A Nature Chemical Biology study demonstrated that these probes can capture sialylated glycoproteins with high specificity through boronate affinity chromatography, enabling more comprehensive analysis of post-translational modifications in disease states. This technology has been applied successfully in biomarker discovery for various cancers.

Recent synthetic methodology developments have expanded the accessibility of 2-benzofurylboronic acid derivatives. A 2024 Organic Letters report described a novel palladium-catalyzed borylation protocol that enables late-stage functionalization of benzofuran scaffolds with excellent yields (85-92%) and functional group tolerance. This advancement significantly facilitates structure-activity relationship studies in drug discovery programs focused on this chemical class.

Despite these promising developments, challenges remain in the clinical translation of 2-benzofurylboronic acid-based therapeutics. Issues such as metabolic stability, aqueous solubility, and potential off-target effects of the boronic acid moiety require careful optimization. Current research efforts are focusing on prodrug strategies and formulation approaches to address these limitations while maintaining the compound's valuable pharmacological properties.

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Shaanxi pure crystal photoelectric technology co. LTD
(CAS:98437-24-2)benzofuran-2-ylboronic acid
CJC025
Purity:99%
Quantity:1kg
Price ($):Inquiry
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